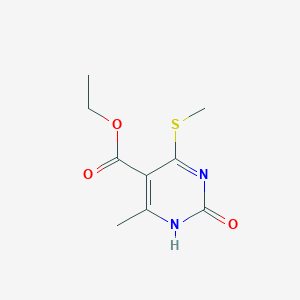

Ethyl 6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

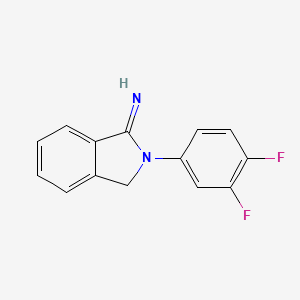

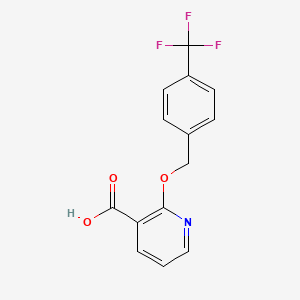

This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a carboxylate ester group (COOEt), a methylthio group (SCH3), and a ketone group (C=O) attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring with various substituents. The presence of the carboxylate ester group, methylthio group, and ketone group would significantly influence the compound’s chemical properties and reactivity .Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The carboxylate ester group could undergo hydrolysis, transesterification, and other reactions typical for esters. The ketone group could be involved in various addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate ester group and the polarizable sulfur atom in the methylthio group could impact the compound’s solubility, boiling point, melting point, and other physical properties .Applications De Recherche Scientifique

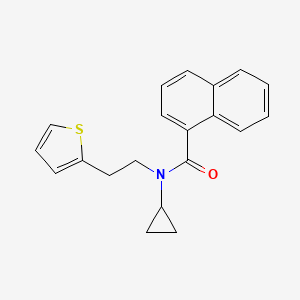

Chemical Transformations and Synthesis

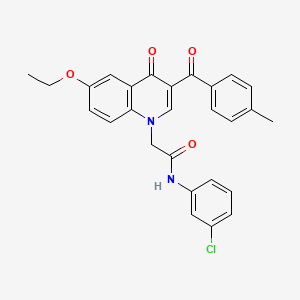

This compound is involved in complex chemical transformations, such as ring expansion and nucleophilic substitution reactions. For example, in one study, ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate underwent reactions with thiophenolates leading to ring expansion and/or nucleophilic substitution, influenced by the basicity-nucleophilicity of the reaction media. This showcases the compound's role in facilitating diverse chemical pathways and the synthesis of novel compounds with potential pharmacological applications (Fesenko et al., 2010).

Antimicrobial Applications

Another significant area of research involves the compound's derivatives in antimicrobial studies. For instance, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives, including this compound, demonstrated potent antibacterial and antifungal activities. This suggests its potential as a scaffold for developing new antimicrobial agents, highlighting its importance in medicinal chemistry (Tiwari et al., 2018).

Heterocyclic Chemistry

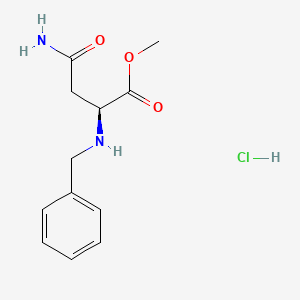

In the realm of heterocyclic chemistry, this compound is a precursor for synthesizing diverse heterocyclic systems, indicating its versatility in contributing to the synthesis of compounds with varied biological activities. For example, it has been used to synthesize derivatives with activity against various microorganisms, demonstrating its utility in creating bioactive molecules (Śladowska et al., 1990).

Novel Compound Synthesis

Research has also explored its transformation into novel tricyclic compounds through base-promoted cascade reactions, further illustrating its potential in synthetic organic chemistry for generating complex molecular architectures (Shutalev et al., 2008).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 6-methyl-4-methylsulfanyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-4-14-8(12)6-5(2)10-9(13)11-7(6)15-3/h4H2,1-3H3,(H,10,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOQMHMWYJMWQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(3R,4S)-4-hydroxy-5,5-dimethyloxolan-3-yl]carbamate](/img/structure/B2879342.png)

![5-[(2-Fluorobenzyl)sulfanyl]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2879348.png)

![1,3,3a,4,6,6a-Hexahydrofuro[3,4-c]pyrrol-5-yl-(5-bromopyridin-3-yl)methanone](/img/structure/B2879351.png)

![2-(1H-Benzoimidazol-2-YL)-2H-[1,2,4]triazol-3-ylamine](/img/structure/B2879352.png)